molecular formula C13H16BBr2NO4 B2803869 2-Dibromomethyl-5-nitrophenylboronic acid, pinacol ester CAS No. 2096330-15-1

2-Dibromomethyl-5-nitrophenylboronic acid, pinacol ester

Cat. No.: B2803869
CAS No.: 2096330-15-1
M. Wt: 420.89
InChI Key: GWLMJCWSGOOACM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Dibromomethyl-5-nitrophenylboronic acid, pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its ability to form carbon-carbon bonds under mild conditions, making it a versatile reagent in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dibromomethyl-5-nitrophenylboronic acid, pinacol ester typically involves the reaction of 2-Dibromomethyl-5-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are critical for the efficient synthesis of boronic esters.

Chemical Reactions Analysis

Types of Reactions

2-Dibromomethyl-5-nitrophenylboronic acid, pinacol ester undergoes various chemical reactions, including:

    Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The boronic ester can be oxidized to the corresponding boronic acid or alcohol.

    Hydrolysis: In aqueous conditions, the ester can hydrolyze to form the corresponding boronic acid.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Acidic or Basic Conditions: For hydrolysis reactions.

Major Products Formed

    Biaryl Compounds: From Suzuki–Miyaura coupling.

    Boronic Acids or Alcohols: From oxidation.

    Boronic Acids: From hydrolysis.

Scientific Research Applications

2-Dibromomethyl-5-nitrophenylboronic acid, pinacol ester is used in various scientific research applications, including:

    Organic Synthesis: As a reagent in the synthesis of complex organic molecules.

    Medicinal Chemistry: For the development of pharmaceuticals and drug delivery systems.

    Material Science: In the synthesis of polymers and advanced materials.

    Biological Research: As a tool for studying enzyme mechanisms and protein interactions.

Mechanism of Action

The primary mechanism of action for 2-Dibromomethyl-5-nitrophenylboronic acid, pinacol ester in Suzuki–Miyaura coupling involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The molecular targets include aryl or vinyl halides, and the pathways involve the formation of a palladium complex intermediate.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid, Pinacol Ester
  • 4-Methoxyphenylboronic Acid, Pinacol Ester
  • 2-Bromophenylboronic Acid, Pinacol Ester

Uniqueness

2-Dibromomethyl-5-nitrophenylboronic acid, pinacol ester is unique due to its dibromomethyl and nitro substituents, which provide distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in specific synthetic applications.

Properties

IUPAC Name

2-[2-(dibromomethyl)-5-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BBr2NO4/c1-12(2)13(3,4)21-14(20-12)10-7-8(17(18)19)5-6-9(10)11(15)16/h5-7,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLMJCWSGOOACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])C(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BBr2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.